BENGHE Validation & Comparative

Check Availability & Pricing

Pacritinib Demonstrates Efficacy in
Myelofibrosis Patients Refractory to Other
Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pacritinib

A detailed comparison of pacritinib's performance against alternative treatments, supported by
clinical trial data, reveals its potential for patients with myelofibrosis, particularly those with
thrombocytopenia and resistance or intolerance to other therapies like ruxolitinib.

Pacritinib, a novel kinase inhibitor, has shown significant promise in treating myelofibrosis
(MF), a rare and debilitating bone marrow cancer. Clinical trial data, primarily from the
PERSIST-2 and PAC203 studies, indicate that pacritinib can lead to meaningful reductions in
spleen volume and symptom burden in a patient population with limited therapeutic options.
This guide provides a comprehensive overview of pacritinib's efficacy, the experimental
protocols of pivotal trials, and its mechanism of action.

Comparative Efficacy of Pacritinib

Pacritinib's efficacy has been most notably demonstrated in its ability to reduce splenomegaly
and alleviate constitutional symptoms in patients with myelofibrosis, including those who have
not responded to or cannot tolerate ruxolitinib. The following tables summarize the key efficacy
data from the PERSIST-2 and PAC203 clinical trials.

Table 1: Spleen Volume Reduction (SVR) in Patients with Myelofibrosis
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Trial

Patient Population

Treatment Arm SVR 235%

PERSIST-2[1][2]

Platelet count
<100,000/pL
(including prior

ruxolitinib exposure)

Pacritinib 200 mg BID  22%

Best Available
Therapy (BAT)*

3%

PAC203][3]

Ruxolitinib-intolerant

or -resistant

Pacritinib 200 mg BID  9.3%

Pacritinib 100 mg BID

1.8%

Pacritinib 100 mg QD

0%

*Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients.

[1][2]

Table 2: Total Symptom Score (TSS) Reduction in Patients with Myelofibrosis

TSS Reduction

Trial Patient Population Treatment Arm
250%
Platelet count
<100,000/pL o
PERSIST-2[1][2] ) ) ) Pacritinib 200 mg BID  32%
(including prior
ruxolitinib exposure)
Best Available
14%
Therapy (BAT)*
Ruxolitinib-intolerant o
PAC203[3] Pacritinib 200 mg BID 7.4%

or -resistant

Pacritinib 100 mg BID

7.3%

Pacritinib 100 mg QD

7.7%
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*Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients.
[1][2]

Experimental Protocols

The efficacy of pacritinib has been evaluated in robustly designed clinical trials. Below are the
methodologies for the key studies cited.

PERSIST-2 (NCT02055781) Protocol
Study Design: A Phase 3, randomized, controlled, multicenter trial.[1]

Patient Population: Patients with myelofibrosis and a platelet count of 100,000/uL or less.[2]
Prior treatment with a JAK inhibitor, including ruxolitinib, was permitted.[4]

Intervention: Patients were randomized in a 1:1:1 ratio to receive pacritinib 400 mg once
daily, pacritinib 200 mg twice daily, or the best available therapy (BAT).[1] BAT could include
ruxolitinib, hydroxyurea, or supportive care.[2]

Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
spleen volume reduction (SVR) of 35% or more and a reduction in Total Symptom Score
(TSS) of 50% or more at week 24.[2]

Spleen Volume Assessment: Spleen volume was measured by magnetic resonance imaging
(MRI) or computed tomography (CT) at baseline and subsequent time points.[5]

Symptom Assessment: The Total Symptom Score (TSS) was calculated using the
Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF), which evaluates
symptoms such as fatigue, abdominal discomfort, night sweats, and bone pain on a scale of
0 to 10.[6][7][8]

PAC203 (NCT03165734) Protocol

o Study Design: A Phase 2, randomized, dose-finding study.[3] The ongoing Phase 3
PACIFICA trial follows a similar design.[9]

» Patient Population: Patients with advanced myelofibrosis who were intolerant of or resistant
to ruxolitinib.[3] A significant portion of the enrolled patients had severe thrombocytopenia

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29522138/
https://www.targetedonc.com/view/how-the-persist-2-results-show-the-benefit-of-pacritinib-in-mf
https://www.benchchem.com/product/b611967?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29522138/
https://www.targetedonc.com/view/how-the-persist-2-results-show-the-benefit-of-pacritinib-in-mf
https://mpn-hub.com/medical-information/persist-trials-pooled-analysis-of-pacritinib-in-patients-with-mf-and-severe-thrombocytopenia
https://www.benchchem.com/product/b611967?utm_src=pdf-body
https://www.benchchem.com/product/b611967?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29522138/
https://www.targetedonc.com/view/how-the-persist-2-results-show-the-benefit-of-pacritinib-in-mf
https://www.targetedonc.com/view/how-the-persist-2-results-show-the-benefit-of-pacritinib-in-mf
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.7018
https://pmc.ncbi.nlm.nih.gov/articles/PMC4872304/
https://ascopubs.org/doi/abs/10.1200/JCO.2012.42.3863
https://zlmsg.ch/wp-content/uploads/2020/04/2012_Myeloproliferative-neoplasm-symptom-assessment-form-total-symptom-score_prospective-international-assessment-of-an-abbreviated-symptom-burden-scoring-system-among-patients-with-MPNs.pdf
https://pubmed.ncbi.nlm.nih.gov/33232476/
https://www.mycancergenome.org/content/clinical_trials/NCT03165734/
https://pubmed.ncbi.nlm.nih.gov/33232476/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

(platelet count <50,000/uL).[3]

« Intervention: Patients were randomized 1:1:1 to receive pacritinib 100 mg once daily, 100
mg twice daily, or 200 mg twice daily.[3]

o Primary Endpoints: The efficacy was evaluated based on the proportion of patients achieving
an SVR of 235% and a =50% reduction in TSS at week 24.[3]

o Spleen Volume and Symptom Assessment: The methodologies for assessing SVR and TSS
were consistent with the PERSIST-2 trial, utilizing MRI or CT for spleen volume and the
MPN-SAF for symptom scoring.[3]

Mechanism of Action: Signaling Pathway Inhibition

Pacritinib functions as a dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase
3 (FLT3).[10] Dysregulation of the JAK/STAT signaling pathway is a hallmark of myelofibrosis,
leading to uncontrolled cell growth and inflammation.[10] By inhibiting JAK2, pacritinib blocks
the downstream signaling cascade, thereby reducing the proliferation of malignant cells. Its
additional activity against FLT3 is relevant in certain hematologic malignancies.

Below are diagrams illustrating the signaling pathways affected by pacritinib and a typical
workflow for a clinical trial evaluating its efficacy.
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JAK/STAT Signaling Pathway Inhibition by Pacritinib
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Generalized Clinical Trial Workflow for Pacritinib

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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